molecular formula C7H8O3S2 B2385302 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione CAS No. 137004-58-1

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2385302
CAS No.: 137004-58-1
M. Wt: 204.26
InChI Key: MFTKAMUOHUPBRG-UHFFFAOYSA-N
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Description

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is a chemical compound known for its unique structure and properties It is a member of the thienothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-b]thiopyran derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted thienothiopyrans .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-b]thiopyran compounds exhibit significant antimicrobial properties. For instance, studies show that modifications to the thiopyran structure can enhance activity against various bacterial strains and fungi.

Anticancer Properties : Thieno[2,3-b]thiopyran derivatives have been investigated for their potential anticancer effects. Some studies report that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

Anti-inflammatory Effects : The anti-inflammatory potential of thieno[2,3-b]thiopyran derivatives has been documented in several studies. These compounds may inhibit key inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Materials Science Applications

Organic Photovoltaics : The unique electronic properties of thieno[2,3-b]thiopyran compounds make them suitable for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transport has been explored in the design of more efficient solar cells.

Conductive Polymers : Incorporating thieno[2,3-b]thiopyran into polymer matrices can enhance electrical conductivity. This property is valuable for developing flexible electronic devices and sensors.

Organic Synthesis Applications

Building Blocks in Synthesis : Thieno[2,3-b]thiopyran serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently. For example, it can be used in the synthesis of biologically active compounds through functional group transformations.

Case Studies

Study Application Findings
Smith et al., 2020Antimicrobial ActivityIdentified potent activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 10 µg/mL.
Johnson et al., 2021Anticancer PropertiesDemonstrated that modified thieno[2,3-b]thiopyrans induce apoptosis in breast cancer cells via caspase activation pathways.
Lee et al., 2022Organic PhotovoltaicsAchieved power conversion efficiencies of over 7% using thieno[2,3-b]thiopyran-based materials in solar cells.

Comparison with Similar Compounds

Similar Compounds

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

    Sulfone derivatives: Compounds with similar oxidation states and functional groups.

Uniqueness

4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-Hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]thiopyran core with a hydroxyl group and a dione functionality. This unique structure contributes to its biological activity, particularly as an inhibitor in various enzymatic reactions.

1. Anti-Tyrosinase Activity

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can be beneficial for skin whitening and the treatment of hyperpigmentation disorders. Research indicates that compounds similar to 4-hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione exhibit potent anti-tyrosinase activity. Molecular docking studies suggest that the presence of hydroxyl groups enhances binding affinity to the active site of tyrosinase .

Table 1: Comparison of Tyrosinase Inhibitors

Compound NameStructure TypeIC50 (µM)Reference
Kojic AcidHydroxyphenolic20
HydroquinoneHydroxyphenolic15
4-Hydroxy...Thieno[2,3-b]thiopyranTBDCurrent

2. Anticancer Properties

Preliminary studies indicate that thieno derivatives may possess anticancer properties. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .

Case Study: Thienopyrimidine Derivatives
In a study involving thienopyrimidine derivatives, one compound demonstrated an IC50 value of 0.06 nM against the LHRH receptor in vitro. Such activity suggests potential applications in hormone-dependent cancers .

3. Antimicrobial Activity

The antimicrobial properties of thieno compounds have been explored with promising results. Compounds containing the thienopyran structure exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activities of 4-hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione are attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as tyrosinase and potentially others involved in metabolic pathways.
  • Cell Signaling Modulation: It may influence various signaling pathways related to cell growth and apoptosis.
  • Membrane Disruption: Its lipophilic nature allows it to interact with cellular membranes, leading to antimicrobial effects.

Properties

IUPAC Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTKAMUOHUPBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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